molecular formula C9H15N3OS B13132625 6-(tert-Butyl)-4-ethoxy-1,3,5-triazine-2(1H)-thione

6-(tert-Butyl)-4-ethoxy-1,3,5-triazine-2(1H)-thione

Cat. No.: B13132625
M. Wt: 213.30 g/mol
InChI Key: BLFWWLDHBFIAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(tert-Butyl)-4-ethoxy-1,3,5-triazine-2(1H)-thione is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a tert-butyl group, an ethoxy group, and a thione group attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-4-ethoxy-1,3,5-triazine-2(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with ethyl chloroformate to form an intermediate, which is then reacted with thiourea to yield the desired triazine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-4-ethoxy-1,3,5-triazine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(tert-Butyl)-4-ethoxy-1,3,5-triazine-2(1H)-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-4-ethoxy-1,3,5-triazine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(tert-Butyl)-4-methoxy-1,3,5-triazine-2(1H)-thione: Similar structure but with a methoxy group instead of an ethoxy group.

    6-(tert-Butyl)-4-ethoxy-1,3,5-triazine-2(1H)-one: Similar structure but with a carbonyl group instead of a thione group.

Uniqueness

6-(tert-Butyl)-4-ethoxy-1,3,5-triazine-2(1H)-thione is unique due to the presence of the ethoxy and thione groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

2-tert-butyl-6-ethoxy-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C9H15N3OS/c1-5-13-7-10-6(9(2,3)4)11-8(14)12-7/h5H2,1-4H3,(H,10,11,12,14)

InChI Key

BLFWWLDHBFIAAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=S)N=C(N1)C(C)(C)C

Origin of Product

United States

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